MFCD18323730
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Overview
Description
MFCD18323730 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
The synthesis of MFCD18323730 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The most common synthetic route includes:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to produce this compound, followed by purification to remove any impurities.
Industrial production methods often involve scaling up these laboratory procedures, utilizing large reactors and continuous flow systems to achieve higher yields and consistent quality.
Chemical Reactions Analysis
MFCD18323730 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound, resulting in different reduced forms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation reactions can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
MFCD18323730 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: Researchers utilize this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: This compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which MFCD18323730 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
MFCD18323730 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its high reactivity but lower stability compared to this compound.
Compound B: Exhibits similar stability but different reactivity patterns, making it suitable for different applications.
Compound C: Has a similar structure but different functional groups, leading to distinct chemical and biological properties.
In comparison, this compound stands out due to its balanced stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-2-1-7(5-9(11)12(15)17)8-3-4-16-6-10(8)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQVGWFBECFZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692723 |
Source
|
Record name | 4-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-99-0 |
Source
|
Record name | 4-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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